molecular formula C13H9ClN2O4 B4963938 2-chloro-4-nitrobenzyl nicotinate

2-chloro-4-nitrobenzyl nicotinate

Cat. No.: B4963938
M. Wt: 292.67 g/mol
InChI Key: YWLZELWKCYKPGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl nicotinate is a synthetic organic compound featuring a nicotinic acid esterified with a benzyl group substituted with chlorine and nitro groups at the 2- and 4-positions, respectively. This structural arrangement combines the bioactivity of nicotinic acid derivatives with the electronic and steric effects of halogen and nitro substituents.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-6-11(16(18)19)4-3-10(12)8-20-13(17)9-2-1-5-15-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZELWKCYKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-nitrobenzyl nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl nicotinate involves its hydrolysis to release nicotinic acid, which then exerts its biological effects. Nicotinic acid acts on G-protein-coupled receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in various physiological effects, including lipid metabolism regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the synergistic effects of its substituents:

  • Nitro group at position 4 : Introduces strong electron-withdrawing effects, which may stabilize reactive intermediates or modulate binding to biological targets .
  • Nicotinate ester moiety : Provides a hydrolyzable group that can release nicotinic acid, a precursor to NAD/NADP cofactors .

Reactivity and Stability

  • Hydrolysis : The nicotinate ester is prone to hydrolysis under basic conditions, releasing nicotinic acid. The electron-withdrawing nitro group may slow hydrolysis compared to unsubstituted benzyl nicotinates .
  • Nitro Group Reduction : The 4-nitro group can be reduced to an amine, enabling further functionalization—a property shared with nitrated benzoate derivatives .

Unique Advantages and Limitations

Advantages

  • Dual Functionalization: The combination of Cl and NO₂ groups allows selective modifications (e.g., nucleophilic substitution at Cl, reduction of NO₂) for tailored applications .
  • Enhanced Bioavailability: Increased lipophilicity from chlorine may improve absorption compared to non-halogenated nicotinates .

Limitations

  • Synthetic Complexity : Multi-step synthesis is required to introduce substituents at specific positions, increasing production costs .

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